molecular formula C7H12F2O B2943242 (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol CAS No. 2248187-27-9

(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol

Cat. No.: B2943242
CAS No.: 2248187-27-9
M. Wt: 150.169
InChI Key: RYZCTQBOGCTTSS-YFKPBYRVSA-N
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Description

(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol: is an organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydroxyl group on a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclobutyl Ring Formation: The synthesis begins with the formation of the cyclobutyl ring, which can be achieved through a cyclization reaction involving appropriate precursors.

    Hydroxyl Group Introduction: The hydroxyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group using reagents like sodium hydroxide or potassium hydroxide.

Industrial Production Methods: Industrial production of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol involves scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of continuous flow reactors for efficient cyclization and fluorination steps, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: Formation of (2R)-2-(3,3-Difluorocyclobutyl)propanal.

    Reduction: Regeneration of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol.

    Substitution: Formation of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-amine.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a precursor for the synthesis of fluorinated pharmaceuticals.

Biology:

  • Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine:

  • Explored for its potential use in the development of new drugs, particularly those targeting neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

  • (2R)-2-(3,3-Difluorocyclobutyl)ethanol
  • (2R)-2-(3,3-Difluorocyclobutyl)butan-1-ol

Comparison:

  • Structural Differences: The primary difference lies in the length of the carbon chain attached to the cyclobutyl ring.
  • Reactivity: The reactivity of these compounds can vary based on the chain length, affecting their chemical and biological properties.
  • Applications: While all these compounds may be used in similar applications, (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol is unique due to its optimal balance of stability and reactivity, making it particularly suitable for pharmaceutical and industrial applications.

Properties

IUPAC Name

(2R)-2-(3,3-difluorocyclobutyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c1-5(4-10)6-2-7(8,9)3-6/h5-6,10H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZCTQBOGCTTSS-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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